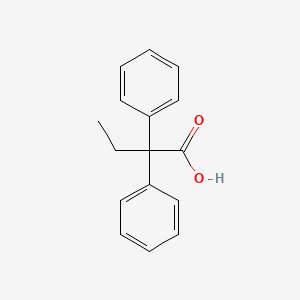

2,2-Diphenylbutyric acid

Description

Structural Classification and Unique Features of Geminal Diphenyl Substitution

2,2-Diphenylbutyric acid is classified as a carboxylic acid featuring a quaternary carbon at the α-position, to which two phenyl groups, an ethyl group, and a carboxyl group are attached. The most prominent feature of this molecule is the geminal diphenyl substitution. This arrangement, where two phenyl groups are bonded to the same carbon atom, imparts significant steric and electronic effects that influence the molecule's reactivity and conformation.

The presence of the two bulky phenyl groups creates considerable steric hindrance around the α-carbon. This steric congestion can influence the approach of reagents and affect the rates of chemical reactions at the carboxylic acid moiety and adjacent positions. Furthermore, the geminal diphenyl group is known to influence the bond angles of the substituted carbon, a phenomenon related to the Thorpe-Ingold effect. This effect suggests that increasing the size of substituents on a carbon atom in a chain can alter the internal bond angles and, in the case of cyclization reactions, increase the rate of ring formation. While this compound is an acyclic molecule, the principles of the Thorpe-Ingold or gem-dialkyl effect, where bulky groups influence reactivity, are relevant to understanding its chemical behavior. unipd.itlucp.netresearchgate.net For instance, strongly repelling groups like phenyls can lead to increased reactivity in certain contexts. unipd.it

Foundational Importance as a Synthetic Precursor and Target Molecule

The unique structural and electronic properties of this compound make it a valuable precursor in the synthesis of more complex molecules. Its chemical framework can be modified at the carboxylic acid group, the phenyl rings, or the ethyl group to generate a variety of derivatives.

One notable application is in the synthesis of pharmaceutical agents. For example, derivatives of this compound are key intermediates in the preparation of certain bioactive compounds. Research has shown its use in the synthesis of 2,2-diphenyl-4-(4'-aryl-4'-hydroxypiperidino)butyramides, which have been evaluated for their antidiarrheal activities. uniroma1.it The synthesis of these compounds often involves the conversion of 4-bromo-2,2-diphenylbutyric acid into various intermediates. uniroma1.it

Furthermore, the core structure of this compound is found in intermediates for drugs such as Imidafenacin, which is used to treat overactive bladder. The synthesis of Imidafenacin involves the preparation of 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanenitrile, a direct derivative of the 2,2-diphenylbutyronitrile (B8807758) framework. newdrugapprovals.org

The molecule and its derivatives are also employed in the synthesis of novel amino acids. For instance, the introduction of an amino group to the this compound scaffold can lead to the formation of unique α-amino acids that are not found in nature. ontosight.aipatsnap.comontosight.ai These synthetic amino acids can be incorporated into peptides to study protein structure and function or to develop peptide-based therapeutics. researchgate.net

Overview of Contemporary Research Directions

Current research involving this compound and its derivatives is diverse, spanning medicinal chemistry, materials science, and advanced organic synthesis.

A significant area of investigation is the development of new therapeutic agents. Researchers are exploring the analgesic and anti-inflammatory properties of compounds derived from 4-morpholino-2,2-diphenylbutanoic acid. ontosight.ai The unique substitution pattern is believed to be a key factor in the potential biological activity of these molecules.

Another active research area is the chiral separation of related phenylbutyric acid derivatives. While this compound itself is achiral, the study of the enantioseparation of related chiral compounds like 2-phenylbutyric acid provides valuable insights into the stereoselective interactions that govern such processes. researchgate.netgoogle.comnih.govresearchgate.net Techniques like high-performance liquid chromatography (HPLC) with chiral mobile phase additives are being optimized for this purpose. nih.gov The synthesis of specific enantiomers is crucial as different stereoisomers of a drug can have vastly different biological activities. For example, (S)-2-phenylbutyric acid is a key intermediate in the synthesis of the antithrombotic drug indobufen. google.com

Furthermore, the principles of the gem-disubstituent effect, exemplified by the gem-diphenyl group, continue to be a subject of theoretical and synthetic investigation. Studies on diphenylmethane (B89790) derivatives, which share the gem-diphenyl motif, have shown that this structural feature can enhance the efficiency of catalysts, with the driving force being entropic in nature. acs.org This fundamental research helps in the rational design of new catalysts and reaction pathways.

Compound Information

| Compound Name |

| This compound |

| 4-Bromo-2,2-diphenylbutyric acid |

| Imidafenacin |

| 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanenitrile |

| 4-Morpholino-2,2-diphenylbutanoic acid |

| 2-Phenylbutyric acid |

| (S)-2-Phenylbutyric acid |

| Indobufen |

| Diphenylmethane |

Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 2-Phenylbutyric Acid |

| Molecular Formula | C₁₆H₁₆O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 240.30 g/mol cymitquimica.com | 164.20 g/mol nih.gov |

| Melting Point | - | 39-42 °C cdhfinechemical.com |

| Boiling Point | - | 270-272 °C cdhfinechemical.com |

| CAS Number | 4226-57-7 sigmaaldrich.com | 90-27-7 cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2-diphenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTRKIIOOVMXCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195095 | |

| Record name | 2,2-Diphenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4226-57-7 | |

| Record name | α-Ethyl-α-phenylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4226-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004226577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62706 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-Diphenylbutyric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCD2WX9B79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for 2,2 Diphenylbutyric Acid and Its Derivatives

Elaboration of the Core 2,2-Diphenylbutyric Acid Scaffold

The construction of the this compound framework is foundational for accessing its various derivatives. Methodologies range from classical multi-step sequences to the development of more streamlined pathways.

Derivatization from Halogenated Precursors (e.g., utilizing 4-bromo-2,2-diphenylbutyric acid as an intermediate)

The halogenated derivative, 4-bromo-2,2-diphenylbutyric acid, serves as a pivotal intermediate for the synthesis of more complex molecules rather than the parent compound itself. Its chemical structure provides a versatile platform for introducing various functional groups. This compound is instrumental in the synthesis of 2,2-diphenyl-4-(4'-aryl-4'-hydroxypiperidino)butyramides. The synthetic utility of this halogenated precursor lies in its ability to undergo nucleophilic substitution reactions at the bromine-bearing carbon, allowing for the extension of the carbon chain and the introduction of diverse functionalities.

Exploration of Novel and High-Yielding Synthetic Pathways

While various methods exist, a frequently employed approach for the synthesis of the this compound core involves a two-step process. This classic methodology has been adapted from protocols for structurally similar phenylbutyric acids.

Table 1: Common Synthetic Pathway for this compound Scaffold

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

| 1 | Friedel-Crafts Alkylation | Benzene derivatives | Aluminum trichloride (B1173362) (AlCl₃) | Diphenyl intermediate |

| 2 | Oxidation | Diphenyl intermediate | Potassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄) | This compound |

Synthesis of Chemically Modified this compound Analogues

Modification of the core this compound structure allows for the generation of a wide array of analogues with tailored chemical properties. These modifications typically target the carboxylic acid group or the butyric acid chain.

Preparation of Halogenated Derivatives (e.g., 4-Bromo-2,2-diphenylbutyric acid)

4-Bromo-2,2-diphenylbutyric acid is a key halogenated derivative. Its synthesis is a multi-step process that begins with the formation of diphenylacetonitrile. guidechem.com This intermediate is then reacted with ethylene (B1197577) oxide in the presence of sodium amide to produce 2,2-diphenyl-γ-butyrolactone. The final step involves the ring-opening of the lactone using a hydrogen bromide acetic acid solution to yield the desired product. guidechem.com

Table 2: Multi-step Synthesis of 4-Bromo-2,2-diphenylbutyric acid

| Step | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Benzylacetonitrile | Bromine | α-Bromobenzeneacetonitrile |

| 2 | α-Bromobenzeneacetonitrile, Benzene | Anhydrous aluminum trichloride | Diphenylacetonitrile |

| 3 | Diphenylacetonitrile | Ethylene oxide, Sodium amide | 2,2-Diphenyl-γ-butyrolactone |

| 4 | 2,2-Diphenyl-γ-butyrolactone | Hydrogen bromide acetic acid solution | 4-Bromo-2,2-diphenylbutyric acid |

Generation of Amide Derivatives (e.g., 2,2-Diphenylbutanamide derivatives)

Amide derivatives of this compound are commonly synthesized from an activated form of the carboxylic acid, such as an acid chloride. For instance, 4-bromo-2,2-diphenylbutyryl chloride, which can be prepared from 4-bromo-2,2-diphenylbutyric acid, serves as a precursor for various amides. google.com The reaction involves the treatment of this acid chloride with a suitable amine. A specific example is the reaction with a dimethylamine (B145610) aqueous solution in the presence of a base like sodium carbonate to yield the corresponding N,N-dimethylamide derivative. google.com

Table 3: Synthesis of a 2,2-Diphenylbutanamide Derivative

| Precursor | Reactant | Base | Product |

| 4-Bromo-2,2-diphenylbutyryl chloride | Dimethylamine aqueous solution | Sodium carbonate | 4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide |

Esterification and Advanced Carboxylic Acid Functionalizations

The carboxylic acid moiety of this compound can be readily converted into esters through various esterification methods. The most common method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. chemguide.co.uklibretexts.org This is a reversible reaction where the equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

The general reaction is as follows: R-COOH (this compound) + R'-OH (Alcohol) ⇌ R-COOR' (Ester) + H₂O libretexts.org

Beyond simple esterification, the carboxylic acid group can undergo other advanced functionalizations. Derivatization techniques are often employed for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS). mdpi.com These methods convert the carboxylic acid into a more volatile or easily detectable derivative. For example, derivatization with ethyl chloroformate in an aqueous medium can be used to form ethyl esters, facilitating analysis. mdpi.com

Investigation of Other Substituted Analogues

The core structure of this compound serves as a foundational scaffold for the development of more complex molecules, particularly in the pharmaceutical field. Research has focused on introducing various functional groups at different positions of the parent molecule to modulate its chemical properties and biological activity. A key intermediate in this endeavor is 4-bromo-2,2-diphenylbutyric acid. This bromo-substituted analogue is particularly valuable due to the reactivity of the bromine atom, which allows for subsequent coupling reactions to introduce diverse structural motifs.

The synthesis of these analogues often involves modifying 4-bromo-2,2-diphenylbutyric acid. For instance, it is a pivotal precursor in the synthesis of μ-opioid receptor agonists and has been utilized to create a series of 2,2-diphenyl-4-(4'-aryl-4'-hydroxypiperidino)butyramides, which were subsequently evaluated for specific therapeutic activities. The strategic placement of the bromo group on the butyric acid chain provides a reactive handle for nucleophilic substitution or cross-coupling reactions, enabling the construction of a library of derivatives with varied functionalities.

The unique gem-diphenyl group imparts significant steric hindrance around the alpha-carbon, which can influence the reactivity of the carboxylic acid and adjacent positions. This steric congestion is a key feature that is retained in its derivatives, potentially influencing their interaction with biological targets. The investigation of these substituted analogues highlights the versatility of the this compound framework as a building block in medicinal chemistry.

Below is a table detailing some of the key substituted analogues and related compounds, emphasizing their structural features and applications as synthetic intermediates.

| Compound Name | Molecular Formula | Key Structural Features | Primary Synthetic Application |

| 4-Bromo-2,2-diphenylbutyric acid | C₁₆H₁₅BrO₂ | Bromo-substitution on the butyric chain with a gem-diphenyl group at the α-position. | Key intermediate for μ-opioid receptor agonists and other complex derivatives. |

| 2,2-diphenyl-4-(4'-aryl-4'-hydroxypiperidino)butyramides | Varies | Features the 2,2-diphenylbutyramide core linked to a substituted piperidine (B6355638) ring. | Investigated for potential antidiarrheal activities. |

| Imidafenacin Intermediate | Varies | Incorporates the 2,2-diphenyl moiety as part of a larger structure for treating overactive bladder. | Precursor in the multi-step synthesis of the active pharmaceutical ingredient Imidafenacin. |

Strategic Approaches for Process Optimization in Synthesis

The efficient synthesis of this compound and its derivatives is crucial for their application in research and development. Process optimization focuses on improving reaction yields, minimizing byproducts, ensuring scalability, and utilizing safer and more environmentally benign conditions. Key strategies often revolve around the optimization of fundamental carbon-carbon bond-forming reactions, such as the Grignard reaction, which is a plausible method for constructing the quaternary α-carbon of the target molecule.

One critical aspect of optimization is solvent selection. In Grignard reactions, the choice of solvent can dramatically affect reaction efficiency and byproduct formation. For example, 2-Methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources, has been shown to be a superior alternative to traditional ethers like THF or Et₂O in certain cases, notably in suppressing the formation of Wurtz coupling byproducts. researchgate.net

Furthermore, precise control over reaction parameters is essential for maximizing the yield of the desired product. Kinetic and mechanistic studies, often facilitated by modern techniques like flow chemistry, provide deep insights into the reaction mechanism. researchgate.netdtu.dk Flow chemistry, in particular, allows for superior control over reaction temperature, mixing, and residence time, which is especially beneficial for highly exothermic and rapid reactions like Grignard additions. dtu.dk This level of control is crucial for managing competitive consecutive reactions and minimizing the formation of undesired products. For instance, in the addition of a Grignard reagent to an ester, precise temperature control can be the deciding factor between a successful mono-addition and an undesired double-addition. researchgate.netdtu.dk

Catalysis also represents a powerful strategy for process optimization. While specific catalytic routes for this compound are not extensively detailed, general principles of catalytic upgrading of carboxylic acids and their precursors are relevant. nih.gov The development of catalysts that can facilitate key transformations under milder conditions, with higher selectivity and lower waste generation, is a continuous goal in chemical synthesis. nih.govacs.orgacs.org

The following table summarizes key parameters that can be strategically adjusted to optimize the synthesis of this compound precursors, using a Grignard reaction as a representative example.

| Parameter | Traditional Approach | Optimized Approach | Rationale for Optimization |

| Solvent | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | 2-Methyltetrahydrofuran (2-MeTHF) | 2-MeTHF can suppress Wurtz coupling byproducts and is considered a "greener" solvent. researchgate.net |

| Temperature Control | Batch reactor with external cooling/heating | Continuous flow reactor with precise thermal management | Flow chemistry allows for superior heat exchange, preventing thermal runaways and improving selectivity in fast, exothermic reactions. dtu.dk |

| Stoichiometry | Use of excess Grignard reagent to drive completion | Precise 1:1 ratio of reactants based on kinetic modeling | Minimizes waste and the formation of byproducts from reactions with excess reagent. dtu.dk |

| Reaction Time | Typically long reaction times (hours) in batch | Optimized residence time (minutes) in a flow reactor | Flow systems can significantly reduce reaction times while achieving high conversion, increasing throughput. dtu.dk |

Chemical Reactivity and Mechanistic Investigations of 2,2 Diphenylbutyric Acid Systems

Carboxylic Acid Functional Group Reactivity and Transformations

The carboxylic acid group is a versatile functional group that serves as a gateway to a variety of derivatives through well-established reaction pathways.

The conversion of carboxylic acids into more reactive acyl halides is a fundamental transformation in organic synthesis. Acyl chlorides, such as 2,2-diphenylbutyryl chloride, are particularly valuable intermediates due to the chloride ion's excellent leaving group ability, which facilitates subsequent reactions. The most common method for this transformation is the reaction of the parent carboxylic acid with a chlorinating agent.

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides from carboxylic acids. orgsyn.org The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate. This intermediate is unstable and decomposes, releasing gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), to yield the acyl chloride. The reaction is often performed in an inert solvent like dichloromethane, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). Other reagents capable of effecting this transformation include oxalyl chloride and phosphorus pentachloride. orgsyn.orgnih.gov

| Reagent | Chemical Formula | Typical Conditions | Byproducts |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Inert solvent (e.g., CH₂Cl₂), often with catalytic DMF, room temperature or gentle heating | SO₂(g), HCl(g) |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., CH₂Cl₂), catalytic DMF, room temperature | CO(g), CO₂(g), HCl(g) |

| Phosphorus Pentachloride | PCl₅ | Neat or in an inert solvent | POCl₃, HCl(g) |

2,2-Diphenylbutyryl chloride, once formed, is a highly reactive electrophile at the carbonyl carbon. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles. uomustansiriyah.edu.iq These reactions generally proceed via a two-step addition-elimination mechanism. masterorganicchemistry.comkhanacademy.orglibretexts.org In the first step, the nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org In the second step, the carbonyl group is reformed as the chloride leaving group is expelled. khanacademy.org

Key examples of these transformations include:

Esterification: Reaction with alcohols (R'-OH) yields the corresponding esters (2,2-diphenylbutanoates). This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct. uomustansiriyah.edu.iq

Amide Formation: Reaction with ammonia (B1221849) or primary/secondary amines (R'NH₂ or R'₂NH) produces primary, secondary, or tertiary amides, respectively. Similar to esterification, a base is used to scavenge the generated HCl. uomustansiriyah.edu.iq

Anhydride Formation: Reaction with a carboxylate salt (R'COO⁻) results in the formation of an unsymmetrical acid anhydride. masterorganicchemistry.com

| Nucleophile | Product Class | General Product Structure |

|---|---|---|

| Alcohol (R'-OH) | Ester | (C₆H₅)₂C(CH₂CH₃)COOR' |

| Amine (R'NH₂) | Amide | (C₆H₅)₂C(CH₂CH₃)CONHR' |

| Carboxylate (R'COO⁻) | Acid Anhydride | (C₆H₅)₂C(CH₂CH₃)CO-O-COR' |

Reactivity of the Aromatic Moieties

The two phenyl rings of 2,2-diphenylbutyric acid can participate in reactions characteristic of aromatic compounds, most notably electrophilic aromatic substitution.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the ring. mnstate.edu

The α,α-disubstituted butyric acid side chain, –C(C₂H₅)(COOH)Ph, acts as an electron-withdrawing group due to the electronegativity of the carbonyl oxygen atoms. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack, making the reaction slower compared to unsubstituted benzene. mnstate.edu They also direct incoming electrophiles primarily to the meta positions. mnstate.edu This is because the carbocation intermediate (arenium ion) formed during the reaction is least destabilized when the electrophile adds meta to the deactivating group. masterorganicchemistry.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation on the phenyl rings of this compound would be expected to proceed slowly and yield predominantly the 3,3'-disubstituted or 3-monosubstituted products. Steric hindrance from the bulky quaternary carbon and the other phenyl ring could also influence the accessibility of the ortho positions. researchgate.net

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Position(s) |

|---|---|---|---|

| -C(C₂H₅)(COOH)Ph | Electron-Withdrawing | Deactivating | Meta |

While direct electrophilic substitution on this compound is expected to be challenging and meta-selective, functionalized derivatives have been synthesized. For instance, 4-Bromo-2,2-diphenylbutyric acid is a known compound. guidechem.comepa.gov The presence of the bromine atom at the para position suggests that its synthesis likely does not proceed via a simple electrophilic bromination of this compound, which would favor the meta product. Instead, such compounds are often prepared through multi-step synthetic routes where the functional group is introduced on a precursor molecule before the final carbon skeleton is assembled. guidechem.com This approach circumvents the deactivating and directing effects of the butyric acid side chain.

Modern C-H functionalization reactions, often employing transition metal catalysts, represent an alternative strategy for derivatizing the phenyl rings with potentially different regioselectivity compared to classical SEAr reactions. nih.gov

Elucidation of Reaction Mechanisms for this compound Derivatives

The reaction mechanisms for the transformations of this compound and its derivatives are well-described by established principles of physical organic chemistry.

Electrophilic Aromatic Substitution: The mechanism for the substitution on the phenyl rings involves a two-step process. masterorganicchemistry.com

Attack by the Electrophile: The π system of an aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comlkouniv.ac.in

Deprotonation: A base removes a proton from the carbon atom that bears the new electrophile. This is a fast step that restores the aromaticity of the ring. masterorganicchemistry.com

Mechanistic investigations for specific reactions can involve techniques such as kinetic studies to determine rate laws, isotopic labeling to track the movement of atoms, and computational chemistry (e.g., DFT calculations) to model reaction pathways and transition states. acs.org

Computational and Theoretical Studies on 2,2 Diphenylbutyric Acid Architectures

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup and inherent properties of a molecule. nih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its geometry, stability, and reactivity. arxiv.org

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. arxiv.org The primary application of DFT in the study of 2,2-diphenylbutyric acid would be to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.

The stability of the molecule is intrinsically linked to this optimized geometry. Key parameters derived from DFT calculations, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular architecture. For this compound, particular attention would be paid to the geometry around the quaternary carbon atom bonded to the two phenyl rings, the ethyl group, and the carboxylic acid group. The steric hindrance caused by the bulky phenyl groups is expected to significantly influence the bond angles, a phenomenon related to the Thorpe-Ingold effect, which can affect the molecule's reactivity.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its tendency to participate in chemical reactions. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative) This table presents hypothetical data based on typical values for similar organic molecules, as direct computational studies on this compound are not readily available.

| Parameter | Predicted Value |

|---|---|

| C-C (phenyl ring) Bond Length | ~1.39 Å |

| C-C (butyric acid chain) Bond Length | ~1.54 Å |

| C=O (carboxyl) Bond Length | ~1.23 Å |

| C-O (carboxyl) Bond Length | ~1.36 Å |

| Phenyl-C-Phenyl Bond Angle | ~112° |

| Phenyl-C-Carboxyl Bond Angle | ~108° |

Prediction of Spectroscopic Parameters

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net For this compound, DFT can be used to calculate its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. sigmaaldrich.com This theoretical spectrum can aid in the interpretation of experimental spectra by assigning specific vibrational modes to observed absorption bands. For instance, the characteristic stretching frequencies of the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid moiety can be precisely calculated.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted. By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), the chemical shifts can be estimated. These predictions are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) This table contains hypothetical data. The actual values would be obtained from specific DFT calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | ~3400-3600 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-2960 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1725 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. researchgate.netweizmann.ac.il It allows for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of how a reaction proceeds. For this compound, this could involve studying its synthesis, degradation, or its interaction with other molecules.

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. The transition state, which is the highest energy point along this path, is of particular interest as its energy determines the reaction rate. The structure of the transition state can reveal crucial details about the bond-breaking and bond-forming processes.

For example, in the synthesis of this compound, computational modeling could be used to compare different synthetic routes and identify the most efficient one. Similarly, if the molecule is involved in a biological process, modeling could help to understand its interaction with an enzyme's active site, elucidating the mechanism of action or inhibition.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, particularly the rotation around its single bonds, gives rise to various spatial arrangements called conformations. libretexts.org Conformational analysis aims to identify the different stable conformations (conformers) and determine their relative energies. youtube.com The distribution of these conformers can significantly impact the molecule's physical and biological properties. The presence of the two bulky phenyl groups will likely create a complex conformational landscape with multiple local energy minima. nih.gov

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govnih.govyoutube.comyoutube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track their movements and interactions, providing a "movie" of the molecule's behavior. This approach is particularly useful for studying large-scale conformational changes and the interactions of the molecule with its environment, such as a solvent or a biological membrane.

An MD simulation of this compound could reveal how the phenyl rings rotate and how the butyric acid chain flexes and folds. This information is crucial for understanding how the molecule might bind to a receptor or how it partitions between different solvents. The simulations can also provide insights into the formation of intermolecular interactions, such as hydrogen bonding, which can play a significant role in the molecule's properties and behavior.

Strategic Applications of 2,2 Diphenylbutyric Acid As a Synthetic Precursor in Chemical Research

Utilization as a Building Block for Architecturally Complex Organic Molecules

The core structure of 2,2-diphenylbutyric acid serves as a versatile scaffold for constructing architecturally complex organic molecules. The gem-diphenyl group is a key feature, as its bulkiness can direct the stereochemical outcome of reactions and alter the bond angles of the α-carbon, a phenomenon related to the Thorpe-Ingold effect. This effect, where bulky substituents on a carbon atom can accelerate cyclization reactions or influence reactivity, is a guiding principle when using this compound in advanced organic synthesis.

A significant application of this compound as a building block is in the synthesis of novel, non-natural amino acids. By introducing an amino group onto the scaffold, unique α,α-disubstituted amino acids can be created. nih.gov These synthetic amino acids, which feature a quaternary α-carbon bearing two phenyl groups, are of great interest because their incorporation into peptides imposes significant conformational constraints. nih.gov This steric hindrance can be used to design and synthesize peptides with specific, restricted geometries, enhanced stability against enzymatic degradation, and increased lipophilicity. nih.gov Such modified peptides are valuable tools for studying protein structure and function and for developing peptide-based therapeutics.

The general synthetic transformations highlight its utility as a versatile building block.

| Transformation Reaction | Resulting Molecular Scaffold | Application Area |

|---|---|---|

| Functionalization of the carboxylic acid | Amides, Esters, etc. | Leads to various derivatives for further synthesis |

| Modification of the ethyl group (e.g., bromination) | Halogenated intermediates | Precursors for substitution and coupling reactions |

| Introduction of an amino group | α,α-Diphenyl α-amino acids | Design of conformationally restricted peptides |

Role in the Synthesis of Specific Pharmaceutical Intermediates and Lead Compounds (e.g., 2,2-diphenylbutanamide derivatives)

The this compound framework is a crucial component in the synthesis of several commercially significant pharmaceutical agents. Its derivatives serve as key intermediates in the preparation of bioactive compounds, particularly those containing a 2,2-diphenylbutanamide moiety.

One of the most notable applications is in the synthesis of potent antidiarrheal agents. A series of 2,2-diphenyl-4-(4'-aryl-4'-hydroxypiperidino)butyramides have been developed, which includes the well-known drug loperamide. The synthesis of these complex molecules relies on intermediates derived from this compound. A common synthetic route involves the conversion of the starting acid to 4-bromo-2,2-diphenylbutyric acid or its corresponding nitrile. This halogenated intermediate then undergoes substitution reactions with various 4-aryl-4-piperidinols to yield the final active pharmaceutical ingredients.

Furthermore, the core structure is integral to the synthesis of Imidafenacin, a drug used for the treatment of overactive bladder. The synthesis of Imidafenacin involves the preparation of 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanenitrile. This intermediate is a direct derivative of the 2,2-diphenylbutyronitrile (B8807758) framework, which is chemically analogous to and can be synthesized from the this compound scaffold.

| Precursor/Intermediate | Derived from | Final Pharmaceutical Product | Therapeutic Class |

|---|---|---|---|

| 4-Bromo-2,2-diphenylbutyric acid | This compound | Loperamide, Fluperamide | Antidiarrheal |

| 4-(2-Methyl-1-imidazolyl)-2,2-diphenylbutanenitrile | 2,2-Diphenylbutyronitrile framework | Imidafenacin | Overactive Bladder Treatment |

Patent Landscape and Intellectual Property Analysis in 2,2 Diphenylbutyric Acid Research

Review of Intellectual Property Covering Novel Derivatives and Their Chemical Preparation

Similarly, a review of the intellectual property landscape does not reveal a significant number of patents focused on novel derivatives of 2,2-diphenylbutyric acid. The patenting activity in this area appears to be concentrated on other phenylbutyric acid isomers and their derivatives. For instance, novel diphenylbutadiene derivatives have been patented for their application as immunosuppressants in medicine. While these compounds feature a diphenyl moiety, they are structurally distinct from derivatives of this compound. The absence of a robust patent portfolio for this compound derivatives may indicate a lack of extensive research and development in this specific chemical space, or that such research has not yet resulted in patentable inventions.

Examination of Process Patents Related to this compound Chemistry

An examination of process patents related to the broader chemistry of phenylbutyric acids does not provide specific insights into processes for this compound. Patented processes in this field often focus on achieving stereoselectivity or improving the efficiency of reactions for related compounds. For example, a patented method for preparing (S)-2-phenylbutyric acid utilizes stereoselective enzymatic hydrolysis. This highlights a focus on the chiral separation and synthesis of specific enantiomers of related compounds, a level of detailed process patenting that does not appear to be present for this compound in the available documentation.

Q & A

Q. What are the recommended synthetic routes for 2,2-Diphenylbutyric acid in academic laboratories?

A two-step approach is commonly employed:

- Step 1 : Friedel-Crafts alkylation of benzene derivatives using a suitable catalyst (e.g., AlCl₃) to introduce the diphenyl moiety.

- Step 2 : Oxidation of the intermediate to the carboxylic acid using potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). This methodology is adapted from protocols for synthesizing structurally related phenylbutyric acids, where purity is optimized via recrystallization in ethanol or acetone .

Q. How can researchers validate the structural purity of this compound?

A combination of spectroscopic and computational methods is recommended:

- NMR spectroscopy : Confirm the presence of phenyl protons (δ 7.2–7.5 ppm) and the carboxylic acid proton (broad peak, δ ~12 ppm).

- IR spectroscopy : Identify the carbonyl stretch (C=O) near 1700 cm⁻¹.

- Mass spectrometry : Verify the molecular ion peak (M⁺) and fragmentation pattern.

- Computational validation : Compare experimental data with Quantum Chemistry-based models (e.g., QSPR) to predict spectral properties .

Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?

Critical properties include:

- Melting point : Determined via differential scanning calorimetry (DSC).

- Solubility : Assessed in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) using gravimetric analysis.

- pKa : Measured via potentiometric titration. Stability under varying pH and temperature conditions should be tested to guide storage protocols .

Advanced Research Questions

Q. How can contradictions in reported enzymatic inhibition data for this compound be resolved?

Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or enzyme isoforms. Strategies include:

- Standardized protocols : Replicate studies under controlled variables (e.g., buffer composition, enzyme concentration).

- Data triangulation : Cross-validate results using multiple techniques (e.g., fluorescence assays, molecular docking simulations).

- Meta-analysis : Aggregate data from independent studies to identify trends or outliers .

Q. What computational tools are effective in predicting the reactivity and stability of this compound?

Quantum mechanical calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models are widely used to:

Q. What role might this compound play in modulating neurotransmitter systems like GABA?

Structural analogs (e.g., branched-chain fatty acids) are known to inhibit GABA transaminase, increasing GABA levels in synaptic clefts. Experimental approaches include:

Q. What are best practices for managing and sharing research data on this compound to ensure reproducibility?

- Data anonymization : Remove identifiers from datasets involving biological samples.

- Repository use : Deposit raw data in platforms like Zenodo or Figshare with detailed metadata.

- Compliance : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles and institutional ethics guidelines. Documentation of experimental parameters (e.g., reagent batches, instrumentation settings) is critical .

Notes on Evidence Utilization

- Synthesis and characterization methods were extrapolated from studies on 2-Phenylbutyric acid and related compounds .

- Computational modeling references derive from Quantum Chemistry frameworks described in .

- Data contradiction and management strategies align with qualitative research principles in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.